

physical and chemical properties of 6-deoxy-L-talose

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Compound of Interest

Compound Name: 6-deoxy-L-talose

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6-Deoxy-L-talose: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Deoxy-L-talose is a rare deoxy sugar, a derivative of L-talose, distinguished by the absence of a hydroxyl group at the C-6 position. This monosaccharide is a significant component of the cell walls of certain bacteria, particularly in their lipopolysaccharides (LPS).^{[1][2]} Its presence in these bacterial structures makes it a molecule of interest in the fields of immunology, bacteriology, and drug development, as it plays a role in pathogenicity and the host immune response.^[1] This technical guide provides an in-depth overview of the known physical and chemical properties of **6-deoxy-L-talose**, along with insights into its biological role, synthesis, and analysis.

Physical and Chemical Properties

The physical and chemical characteristics of **6-deoxy-L-talose** are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O ₅	[3][4][5]
Molecular Weight	164.16 g/mol	[3][4][5]
Appearance	White crystalline powder	-
Melting Point	121 °C	[2]
Boiling Point	399.09 °C	[2]
Solubility	Soluble in DMF (10 mg/mL), DMSO (20 mg/mL), and PBS (pH 7.2; 10 mg/mL)	[3]
Optical Rotation	Specific value not available in publicly accessible literature.	-
CAS Number	7658-10-8	[2][3][5]

Chemical Properties and Stability

6-Deoxy-L-talose is a stable compound under appropriate storage conditions. It is hygroscopic and should be stored at -20°C under an inert atmosphere.[2] As a deoxy sugar, it exhibits reactivity characteristic of monosaccharides, including the potential for glycosidic bond formation. It is a key component of the O-specific polysaccharide (O-antigen) regions of lipopolysaccharides in some Gram-negative bacteria.[6]

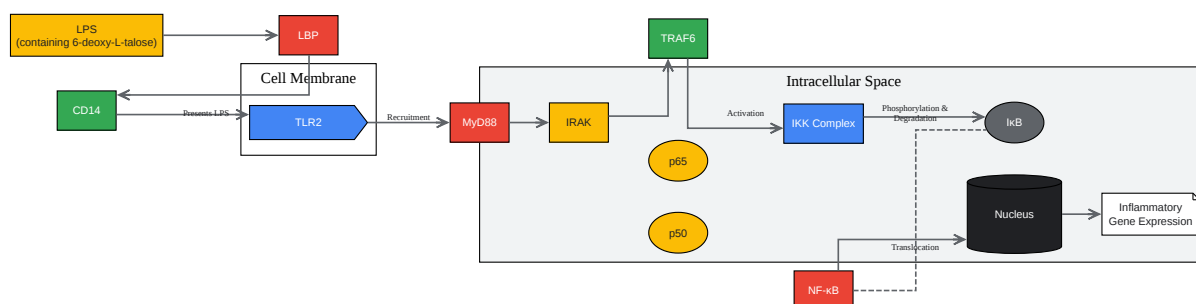
Stability: The compound is stable for at least four years when stored at -20°C.

Biological Role and Signaling Pathways

6-Deoxy-L-talose is an integral part of the lipopolysaccharides (LPS) found in the outer membrane of various bacteria. LPS are potent elicitors of the innate immune response in mammals. The lipid A portion of LPS is a classic pathogen-associated molecular pattern (PAMP) that is recognized by the Toll-like receptor 4 (TLR4). However, certain LPS variants, which may contain **6-deoxy-L-talose** in their O-antigen, are known to signal through Toll-like receptor 2 (TLR2).

The signaling cascade initiated by the recognition of LPS by TLR2 is a critical aspect of the host's defense against bacterial infections. This pathway culminates in the activation of the transcription factor NF- κ B, which orchestrates the expression of a wide array of pro-inflammatory genes.

Below is a diagram illustrating the TLR2 signaling pathway initiated by LPS.



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Caption: TLR2 signaling pathway initiated by bacterial lipopolysaccharide.

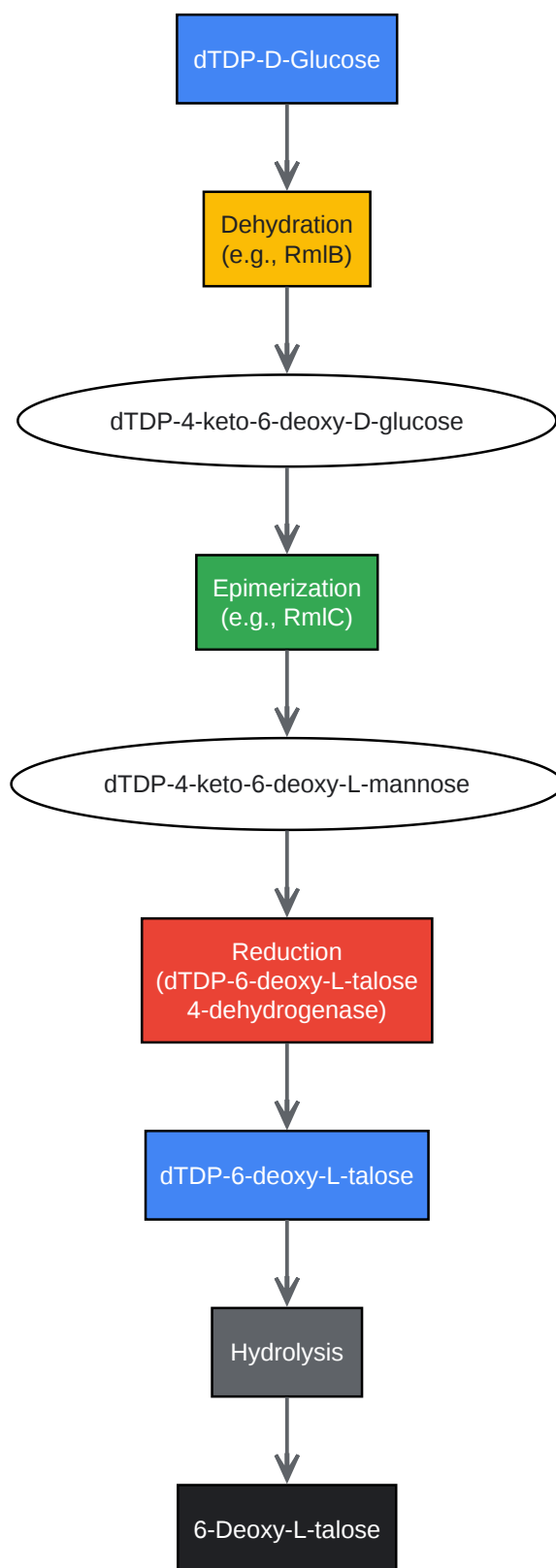
Experimental Protocols

Synthesis of 6-Deoxy-L-talose

Chemical Synthesis: A chemical synthesis for **6-deoxy-L-talose** was reported by Collins and Overend in 1965.[6][7][8] While the detailed experimental protocol from this publication is not readily available, chemical syntheses of deoxy sugars typically involve multi-step procedures with protection and deprotection of hydroxyl groups to achieve the desired stereochemistry.

Enzymatic Synthesis: The biosynthesis of **6-deoxy-L-talose** in bacteria provides a basis for enzymatic synthesis strategies.[1] The pathway generally starts from dTDP-D-glucose and involves a series of enzymatic reactions, including dehydration, epimerization, and reduction, to yield dTDP-**6-deoxy-L-talose**. [1][9] The key enzyme in the final step is dTDP-**6-deoxy-L-talose** 4-dehydrogenase.[1]

A general workflow for the enzymatic synthesis is outlined below:



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Caption: General workflow for the enzymatic synthesis of **6-deoxy-L-talose**.

Purification and Analysis

Purification: Following synthesis or extraction from bacterial sources, **6-deoxy-L-talose** can be purified using standard chromatographic techniques. Column chromatography, such as size-exclusion or ion-exchange chromatography, is often employed to separate the desired sugar from other components.[\[4\]](#)

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of monosaccharides.[\[10\]](#)[\[11\]](#) Due to the low volatility of sugars, a derivatization step is necessary.

General GC-MS Protocol for Monosaccharide Analysis:

- **Hydrolysis:** If the sugar is part of a polysaccharide, acid hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid) is performed to release the individual monosaccharides.[\[10\]](#)
- **Derivatization:** The hydroxyl groups of the sugar are derivatized to increase volatility. Common methods include:
 - **Silylation:** Reaction with a silylating agent (e.g., trimethylsilyl ethers) to form trimethylsilyl (TMS) derivatives.[\[12\]](#)
 - **Acetylation:** Conversion to alditol acetates by reduction followed by acetylation.
- **GC-MS Analysis:** The derivatized sample is injected into the gas chromatograph.
 - **Separation:** The components are separated on a capillary column (e.g., DB-5).[\[11\]](#)
 - **Detection:** The separated components are detected by a mass spectrometer, providing a mass spectrum that can be used for identification by comparison to spectral libraries and standards.[\[10\]](#)[\[11\]](#)

Conclusion

6-Deoxy-L-talose is a rare sugar with significant biological relevance due to its presence in bacterial cell walls and its role in modulating the host immune system. While much is known about its basic physical and chemical properties, further research is needed to fully elucidate its biological functions and to develop efficient and scalable synthetic methods. The information

and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this intriguing monosaccharide.

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